molecular formula C25H26N4O3S B2975981 2-[4-(azepane-1-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 940999-71-3

2-[4-(azepane-1-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2975981
CAS No.: 940999-71-3
M. Wt: 462.57
InChI Key: OGIDBHHFHUXRJD-UHFFFAOYSA-N
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Description

2-[4-(azepane-1-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an azepane sulfonyl group, a tetrahydroisoquinoline moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(azepane-1-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions The tetrahydroisoquinoline moiety is then incorporated, and the oxazole ring is formed through cyclization reactions

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially yielding dihydrooxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at the phenyl ring and the oxazole ring, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted phenyl and oxazole derivatives.

Scientific Research Applications

2-[4-(azepane-1-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(azepane-1-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression.

Comparison with Similar Compounds

  • 2-[4-(azepane-1-sulfonyl)phenyl]-5-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
  • 2-[4-(azepane-1-sulfonyl)phenyl]-5-(2-nitrophenyl)-1,3-oxazole-4-carbonitrile

Comparison: Compared to its similar compounds, 2-[4-(azepane-1-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the tetrahydroisoquinoline moiety, which may confer additional biological activity and specificity. The azepane sulfonyl group also contributes to its distinct chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c26-17-23-25(28-16-13-19-7-3-4-8-21(19)18-28)32-24(27-23)20-9-11-22(12-10-20)33(30,31)29-14-5-1-2-6-15-29/h3-4,7-12H,1-2,5-6,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIDBHHFHUXRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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